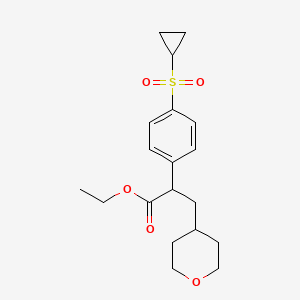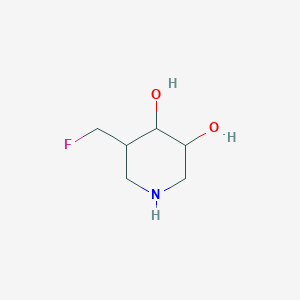
5-(Fluoromethyl)piperidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Fluoromethyl)piperidine-3,4-diol is an organic compound with the molecular formula C6H12FNO2 and a molecular weight of 149.16 g/mol . This compound is characterized by the presence of a fluoromethyl group attached to a piperidine ring, which also contains two hydroxyl groups at the 3 and 4 positions. The incorporation of fluorine into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the fluorination of a suitable precursor, such as 5-(chloromethyl)piperidine-3,4-diol, using a fluorinating agent like hydrogen fluoride or a fluorine-containing reagent . The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 5-(Fluoromethyl)piperidine-3,4-diol may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the process, reducing the need for extensive purification steps .
化学反応の分析
Types of Reactions
5-(Fluoromethyl)piperidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
5-(Fluoromethyl)piperidine-3,4-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 5-(Fluoromethyl)piperidine-3,4-diol involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
類似化合物との比較
Similar Compounds
5-(Chloromethyl)piperidine-3,4-diol: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
5-(Bromomethyl)piperidine-3,4-diol: Contains a bromomethyl group, exhibiting different reactivity and properties.
Uniqueness
5-(Fluoromethyl)piperidine-3,4-diol is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and binding affinity, making it valuable in various applications .
特性
分子式 |
C6H12FNO2 |
|---|---|
分子量 |
149.16 g/mol |
IUPAC名 |
5-(fluoromethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H12FNO2/c7-1-4-2-8-3-5(9)6(4)10/h4-6,8-10H,1-3H2 |
InChIキー |
BEQPGACEJJJLEA-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(CN1)O)O)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


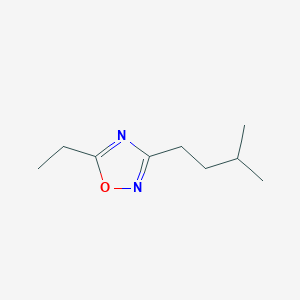
![tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate](/img/structure/B11767170.png)
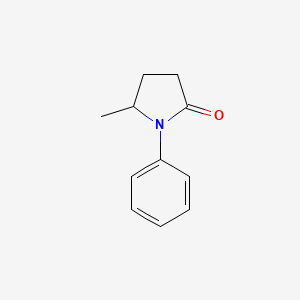
![8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11767184.png)
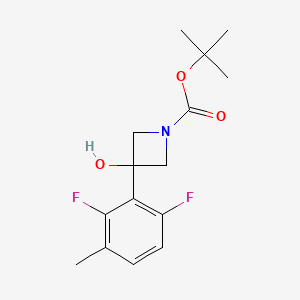

![2-Propyl-1H-benzo[d]imidazol-1-ol](/img/structure/B11767202.png)
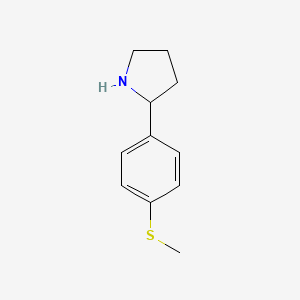
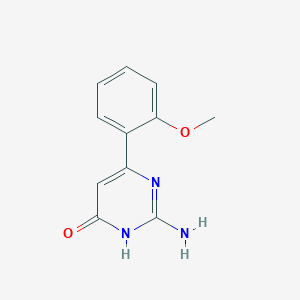
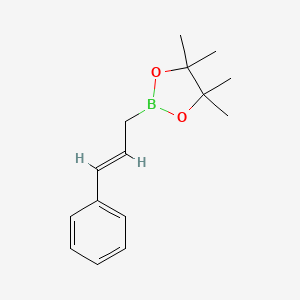
![Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11767228.png)

